1,3-Diolein

Catalog No.
S622051
CAS No.
2465-32-9
M.F
C39H72O5
M. Wt
621 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diolein

CAS Number

2465-32-9

Product Name

1,3-Diolein

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

DRAWQKGUORNASA-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Synonyms

(9Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester; (Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Diolein; (Z,Z)-1,3-Dioctadecenoyl Glycerol; 1,3-Glyceryl Dioleate; Glycerol 1,3-Dioleate; sn-1,3-Dioleoylglycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Drug Delivery Systems

One of the most promising applications of 1,3-diolein is in the development of drug delivery systems. Due to its amphiphilic nature, meaning it has both hydrophobic and hydrophilic regions, 1,3-diolein can self-assemble into various structures like micelles and liposomes []. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability within the body []. Additionally, 1,3-diolein can be modified with various functional groups to target specific tissues or control the release of the encapsulated drug [].

Membrane Studies

1,3-Diolein, due to its structural similarity to natural membrane lipids, is also used in membrane studies. It can be incorporated into artificial membranes to mimic the behavior of biological membranes []. This allows researchers to study various membrane-related processes, such as protein-lipid interactions, membrane fluidity, and drug-membrane interactions [].

Other Applications

Beyond the mentioned areas, 1,3-diolein finds applications in other research fields, such as:

  • Enzymatic studies: As a substrate for studying enzymes involved in lipid metabolism [].
  • Food science: As a food additive with potential health benefits [].

Origin and Significance:

1,3-Diolein is a naturally occurring molecule found in various biological sources, including vegetable oils and animal fats. It is a component of triglycerides, the main storage form of fat in living organisms []. In scientific research, 1,3-Diolein plays a vital role in studying cellular signaling pathways, membrane function, and fat metabolism. It serves as a model substrate for enzymes involved in DAG metabolism and can activate protein kinase C (PKC), a key signaling molecule in cells [, ].


Molecular Structure Analysis

1,3-Diolein has a simple yet crucial structure. It consists of a glycerol backbone (propane-1,2,3-triol) with two oleic acid (cis-9-octadecenoic acid) molecules esterified at the 1st and 3rd carbon positions of the glycerol []. The presence of the cis double bond in the oleic acid chains introduces a kink in the molecule, influencing its interaction with other molecules [].


Chemical Reactions Analysis

Synthesis:

1,3-Diolein can be synthesized in a laboratory setting using various methods. One common approach involves the enzymatic acylation of glycerol with oleoyl CoA (coenzyme A ester of oleic acid) using an enzyme like sn-1,3-diacylglycerol acyltransferase [].

Reactions:

  • Hydrolysis

    1,3-Diolein can be broken down into glycerol and two molecules of oleic acid by lipases, enzymes that play a critical role in fat digestion [].

  • Phosphorylation

    1,3-Diolein can be phosphorylated by enzymes like diacylglycerol kinase to form phosphatidic acid, a crucial intermediate in phospholipid synthesis.

Balanced Chemical Equations:

  • Hydrolysis:
1,3-Diolein + 2 H2O → Glycerol + 2 Oleic Acid
  • Phosphorylation:
1,3-Diolein + ATP → Phosphatidic Acid + ADP(ATP: Adenosine triphosphate, ADP: Adenosine diphosphate)

Physical And Chemical Properties Analysis

  • Melting Point
  • Boiling Point

    Diacylglycerols decompose before reaching a boiling point.

  • Solubility

    1,3-Diolein is poorly soluble in water but soluble in organic solvents like chloroform and methanol [].

  • Stability

    1,3-Diolein is relatively stable under neutral conditions but can hydrolyze under acidic or basic conditions.

1,3-Diolein acts as a second messenger in cells, activating signaling pathways involved in various cellular processes. It can bind to and activate protein kinase C (PKC), a key enzyme involved in cell proliferation, differentiation, and survival [, ]. Additionally, 1,3-Diolein can influence membrane curvature and fluidity, impacting membrane-associated processes.

Physical Description

Solid

XLogP3

14.3

UNII

ERF7S0XX7K

Other CAS

146478-45-7
25637-84-7
2465-32-9

Wikipedia

Glyceryl 1,3-dioleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15

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